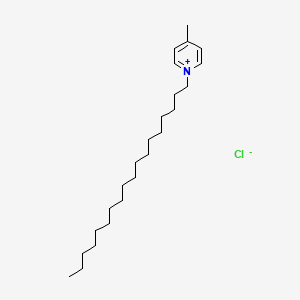
4-Methyl-1-octadecyl-pyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-octadecyl-pyridinium chloride is a quaternary ammonium compound with the chemical formula C24H44ClN. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by a long hydrophobic alkyl chain and a positively charged pyridinium ring, which makes it effective in interacting with both hydrophobic and hydrophilic substances.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-octadecyl-pyridinium chloride typically involves the quaternization of 4-methylpyridine with 1-bromooctadecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
- Dissolve 4-methylpyridine in an organic solvent.
- Add 1-bromooctadecane to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions
4-Methyl-1-octadecyl-pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halide exchange reactions are typically carried out in aqueous or alcoholic solutions.
Major Products
Oxidation: N-oxides of 4-Methyl-1-octadecyl-pyridinium.
Reduction: 4-Methyl-1-octadecyl-piperidine.
Substitution: 4-Methyl-1-octadecyl-pyridinium bromide or iodide.
科学的研究の応用
4-Methyl-1-octadecyl-pyridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
作用機序
The mechanism of action of 4-Methyl-1-octadecyl-pyridinium chloride is primarily based on its ability to disrupt lipid bilayers and interact with membrane proteins. The long hydrophobic alkyl chain inserts into lipid membranes, while the positively charged pyridinium ring interacts with negatively charged components of the membrane. This dual interaction can lead to membrane destabilization and increased permeability, which is the basis for its antimicrobial properties.
類似化合物との比較
4-Methyl-1-octadecyl-pyridinium chloride can be compared with other quaternary ammonium compounds such as:
Cetylpyridinium chloride: Similar structure but with a shorter alkyl chain.
Benzalkonium chloride: Contains a benzyl group instead of a pyridinium ring.
Dodecyltrimethylammonium chloride: Has a trimethylammonium group instead of a pyridinium ring.
Uniqueness
The uniqueness of this compound lies in its combination of a long hydrophobic alkyl chain and a pyridinium ring, which provides a balance of hydrophobic and hydrophilic interactions. This makes it particularly effective in applications requiring surfactant properties and membrane interactions.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and properties make it a valuable tool in research and industrial processes. Understanding its preparation, reactions, and applications can help in leveraging its full potential in different domains.
特性
IUPAC Name |
4-methyl-1-octadecylpyridin-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25-22-19-24(2)20-23-25;/h19-20,22-23H,3-18,21H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFMDILXKVAFKY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2811843.png)
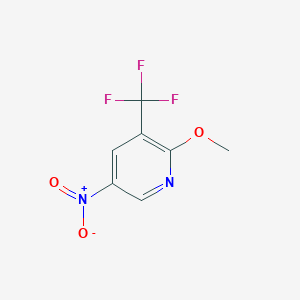
![5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2811845.png)
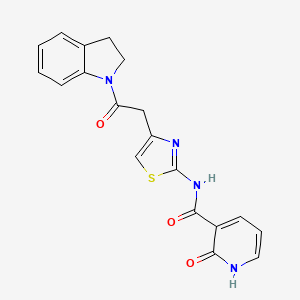
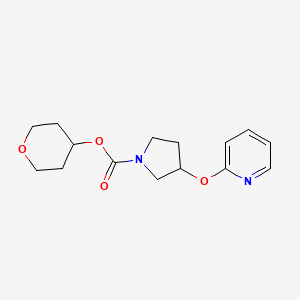
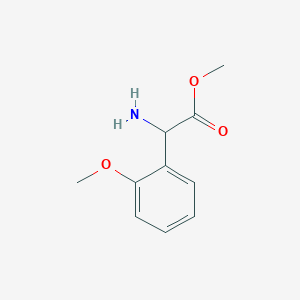
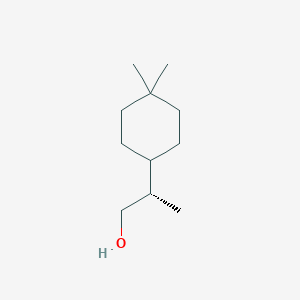
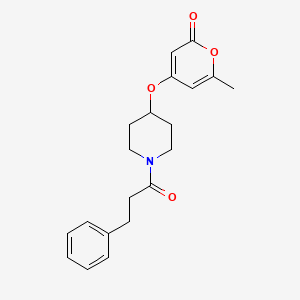
![Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2811853.png)


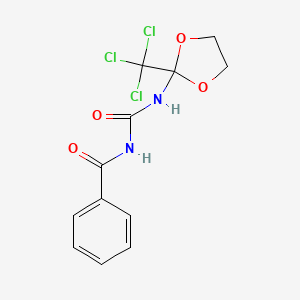
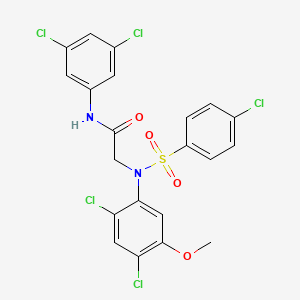
![8-(2,3-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2811864.png)
